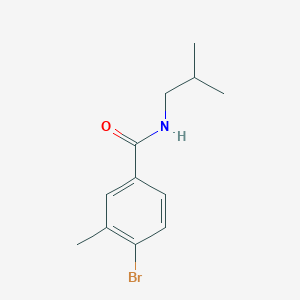

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

Description

BenchChem offers high-quality 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-methyl-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKWNTYVNZMALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and molecular weight of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, a substituted benzamide of interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not publicly registered, this document outlines its physicochemical properties, a detailed and validated synthesis protocol, expected analytical characterization, and potential applications based on the known reactivity and biological significance of related bromobenzamide structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel benzamide derivatives.

Introduction

Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[1][2] The versatility of the benzamide scaffold, coupled with the ability to readily modify its substitution pattern, allows for the fine-tuning of steric and electronic properties to optimize biological activity. The introduction of a bromine atom and alkyl substituents, as in the case of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a detailed exploration of this specific, albeit less-common, benzamide derivative.

Physicochemical Properties

A specific CAS number for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide is not currently listed in major chemical databases. The properties outlined below are based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BrNO | Calculated |

| Molecular Weight | 270.17 g/mol | Calculated |

| IUPAC Name | 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide | - |

| Appearance | Expected to be a white to off-white solid | Analogy |

Synthesis Protocol

The synthesis of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide can be efficiently achieved through a two-step process starting from the commercially available 4-bromo-3-methylbenzoic acid. The general workflow involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with isobutylamine.

Synthesis Workflow

Caption: Synthetic pathway for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide.

Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride

This procedure is adapted from standard methods for converting carboxylic acids to acyl chlorides.

Materials:

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 eq).

-

Add anhydrous toluene to the flask to create a slurry.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

-

After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 4-bromo-3-methylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

This amidation follows a nucleophilic acyl substitution mechanism.[6]

Materials:

-

Crude 4-bromo-3-methylbenzoyl chloride from Step 1

-

Isobutylamine

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (anhydrous)

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the crude 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of isobutylamine (1.2 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

-

Add the isobutylamine solution dropwise to the stirring, cooled solution of the acyl chloride.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Analytical Characterization

The structure and purity of the synthesized 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the benzene ring, and the protons of the N-(2-methylpropyl) group. The aromatic protons will likely appear as a complex multiplet in the downfield region. The amide N-H proton will appear as a broad singlet or a triplet, depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), the methyl carbon, and the carbons of the isobutyl group. Online prediction tools can provide estimated chemical shifts.[7][8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[11][12][13][14]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amide) | 3500 - 3300 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (amide) | 1690 - 1630 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-N stretch | 1250 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Potential Applications

Substituted benzamides are a class of compounds with broad applications in drug discovery and development.

-

Medicinal Chemistry: Benzamide derivatives have been investigated for a wide range of pharmacological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The specific substitution pattern of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide makes it a candidate for screening in various biological assays.

-

Synthetic Intermediates: The bromo-substituted aromatic ring provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules.

Safety and Handling

Safe handling of all chemicals involved in the synthesis is paramount.

-

General Precautions: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Thionyl Chloride: Is corrosive and reacts violently with water to release toxic gases. Handle with extreme care.

-

Aromatic Bromine Compounds: Can be irritating to the skin, eyes, and respiratory system. Avoid inhalation and direct contact.[4]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic and medicinal chemistry. While this specific compound may not be extensively documented, the principles and methodologies described herein are well-established and provide a solid foundation for its investigation.

References

-

Ottokemi. 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1. [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]

-

NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]

-

LANXESS. Bromine Safety Handling Guide. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

The features of IR spectrum. [Link]

-

Scribd. Typical Infrared Absorption Frequencies | PDF | Amine | Amide. [Link]

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

IR Absorption Table. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

-

CASPRE - 13 C NMR Predictor. [Link]

-

Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. 4-Bromo-3-methylbenzoic acid | 7697-28-1 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. acdlabs.com [acdlabs.com]

- 8. CASPRE [caspre.ca]

- 9. Visualizer loader [nmrdb.org]

- 10. Visualizer loader [nmrdb.org]

- 11. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

This guide provides a comprehensive technical overview of the physicochemical properties of the compound 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, key physicochemical parameters, and standardized methodologies for their determination. The insights provided herein are grounded in established chemical principles and field-proven experimental practices to ensure both scientific integrity and practical applicability.

Introduction: Contextualizing 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

Substituted benzamides are a significant class of compounds in medicinal chemistry, often exhibiting a wide range of biological activities. The specific molecule, 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, incorporates several key structural features that are anticipated to influence its physicochemical behavior and, consequently, its pharmacokinetic and pharmacodynamic profiles. The presence of a bromine atom, a methyl group, and an isobutyl amide moiety contributes to its lipophilicity, hydrogen bonding potential, and metabolic stability. Understanding these fundamental properties is a critical first step in the rational design and development of novel therapeutic agents.

Predicted Physicochemical Properties

In the absence of direct experimental data for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, we can infer its likely physicochemical properties from the known data of a closely related isomer, 4-Bromo-3-methyl-N-(propan-2-yl)benzamide[1]. These predicted values serve as a valuable baseline for experimental design and hypothesis generation.

| Property | Predicted Value (for 4-Bromo-3-methyl-N-(propan-2-yl)benzamide) | Unit | Significance in Drug Development |

| Molecular Weight | 270.15 | g/mol | Influences diffusion, bioavailability, and formulation. |

| Melting Point | 98.7 | °C | Indicator of purity and solid-state stability. |

| Boiling Point | 320 - 325 | °C | Relevant for purification and stability at high temperatures. |

| Water Solubility | 8.62e-4 | g/L | Crucial for absorption and distribution in the body. |

| LogP (Octanol-Water Partition Coefficient) | 3.28 | A key measure of lipophilicity, affecting membrane permeability and protein binding. | |

| pKa (acidic) | 12.0 | Influences ionization state at physiological pH, impacting solubility and receptor interaction. | |

| pKa (basic) | -1.93 | Influences ionization state at physiological pH, impacting solubility and receptor interaction. |

Note: These values are for the isomeric compound 4-Bromo-3-methyl-N-(propan-2-yl)benzamide and should be experimentally verified for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide.

Synthesis of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

The synthesis of the target compound can be readily achieved through the amidation of 4-Bromo-3-methylbenzoic acid with isobutylamine. This is a standard and well-documented synthetic transformation in organic chemistry.

Starting Materials

A thorough understanding of the starting materials is paramount for a successful and safe synthesis.

Table 2: Properties of Starting Materials

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Characteristics |

| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | C₈H₇BrO₂ | 215.04 | 212-216 | - | White to off-white crystalline powder, sparingly soluble in water[2]. Irritating to eyes, respiratory system, and skin[3]. |

| Isobutylamine (2-methylpropan-1-amine) | 78-81-9 | C₄H₁₁N | 73.14 | -85 | 67-69 | Clear, colorless to slightly yellow liquid with a strong ammoniacal odor. Miscible with water, alcohol, and ether. Highly flammable[4][5][6][7]. |

Synthetic Workflow

The following diagram outlines the logical flow for the synthesis and purification of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide.

Caption: Synthetic workflow for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide.

Detailed Experimental Protocol

This protocol describes the synthesis via an acyl chloride intermediate, a common and effective method for this type of amide formation.

Step 1: Formation of 4-Bromo-3-methylbenzoyl chloride

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Add 4-Bromo-3-methylbenzoic acid (1.0 eq) to the flask.

-

Carefully add thionyl chloride (SOCl₂, ~2-3 eq) to the flask.

-

Gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3-methylbenzoyl chloride can be used directly in the next step.

Step 2: Amide Formation

-

Dissolve the crude 4-bromo-3-methylbenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a clean, dry flask.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve isobutylamine (2.2 eq) in the same solvent.

-

Slowly add the isobutylamine solution to the acyl chloride solution with vigorous stirring. The excess isobutylamine acts as a base to neutralize the HCl formed during the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, dilute the reaction mixture with the solvent.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess isobutylamine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Determination of Physicochemical Properties

Once the pure compound is synthesized and characterized (e.g., by NMR and Mass Spectrometry), its key physicochemical properties should be experimentally determined.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Workflow for Melting Point Determination

Sources

Solubility of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide in DMSO and Methanol

An In-Depth Technical Guide

Topic: Solubility Profiling of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide in Dimethyl Sulfoxide (DMSO) and Methanol: A Methodological Approach

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The preclinical development of novel therapeutic agents is contingent upon a thorough understanding of their fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility are paramount, directly influencing formulation strategies, bioavailability, and the reliability of in vitro screening data. This guide provides a comprehensive technical framework for determining and interpreting the solubility of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, a representative benzamide derivative, in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

This document moves beyond a simple data sheet, offering a detailed methodological workflow grounded in established principles of physical chemistry and pharmaceutical science. We will explore the theoretical underpinnings of solubility based on molecular structure, present a rigorous, step-by-step protocol for experimental solubility determination via the widely accepted shake-flask method, and discuss the practical implications of the resulting data for drug discovery applications. The protocols and rationale provided herein are designed to serve as a self-validating system for generating trustworthy and reproducible solubility data.

Theoretical Framework: Predicting Solubility from Molecular Structure

Before embarking on experimental determination, a qualitative assessment of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide's likely solubility can be derived from its molecular structure in the context of the chosen solvents.

1.1 Analysis of the Solute: 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

The molecule possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Amide Group (-C(O)NH-): This is a polar functional group capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). This is the primary driver of interaction with polar solvents.

-

Aromatic Ring: The benzene ring is largely nonpolar and hydrophobic.

-

Bromo and Methyl Substituents: These groups increase the molecule's lipophilicity and steric bulk.

-

Isobutyl Group (-CH2CH(CH3)2): This alkyl chain is nonpolar and further contributes to the hydrophobic character of the molecule.

Overall, the molecule is amphiphilic, possessing both polar (amide) and significant nonpolar (aromatic ring, alkyl groups) regions. This structure suggests that its solubility will be highly dependent on the solvent's ability to accommodate both of these features.

1.2 Analysis of the Solvents

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent. Its high dipole moment and ability to act as a strong hydrogen bond acceptor (via the sulfoxide oxygen) make it an exceptional solvent for a wide range of organic compounds. It cannot act as a hydrogen bond donor.

-

Methanol (MeOH): A polar protic solvent. It is capable of both donating and accepting hydrogen bonds, making it effective at solvating polar molecules, particularly those with hydrogen bond donor/acceptor sites.

1.3 Solubility Hypothesis

Based on the "like dissolves like" principle, we can formulate a hypothesis:

-

High Solubility in DMSO: The strong hydrogen bond accepting capability of DMSO will effectively solvate the amide group's N-H proton, while its dipolar nature and organic character (two methyl groups) will accommodate the nonpolar regions of the benzamide derivative. We predict high solubility.

-

Moderate to High Solubility in Methanol: Methanol's ability to both donate and accept hydrogen bonds will allow for strong interactions with the amide group. However, its smaller size and more polar nature compared to DMSO might be less effective at solvating the bulky, nonpolar portions of the molecule. We predict good, but potentially lower, solubility in methanol compared to DMSO.

The following diagram illustrates the logical flow for this predictive analysis.

Caption: Predictive analysis of solubility based on solute and solvent properties.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the gold standard is the shake-flask method (OECD Guideline 105), which measures thermodynamic or equilibrium solubility. This method ensures that the solution has reached its maximum saturation point, providing a true measure of the compound's solubility limit in the solvent under specified conditions.

2.1 Materials and Equipment

-

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide (solid, >98% purity)

-

Dimethyl sulfoxide (DMSO), analytical grade or higher

-

Methanol, analytical grade or higher

-

Analytical balance (readable to 0.01 mg)

-

2.0 mL glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of handling vials

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate glassware for standard preparation

2.2 Experimental Workflow Diagram

The following diagram outlines the complete workflow for the shake-flask solubility assay.

The Ascendant Role of Brominated Benzamides in Modern Drug Discovery: A Technical Guide

Foreword: Unlocking the Therapeutic Potential of Bromine in Benzamide Scaffolds

For decades, the benzamide functional group has served as a cornerstone in medicinal chemistry, its versatile structure lending itself to a vast array of therapeutic applications. The strategic incorporation of a bromine atom onto this scaffold has emerged as a powerful approach to modulate and enhance the pharmacological properties of these molecules. This guide provides an in-depth exploration of the burgeoning field of brominated benzamide derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay between structure and activity, dissect the intricate mechanisms of action, and provide actionable experimental protocols to empower the next wave of innovation in this exciting domain.

I. Anticancer Applications: Precision Targeting of Key Oncogenic Pathways

The fight against cancer demands therapies with high specificity and potency. Brominated benzamides have demonstrated remarkable promise as targeted anticancer agents, with several derivatives showing potent inhibition of key enzymes involved in tumor growth and survival.

A. Fibroblast Growth Factor Receptor (FGFR) Inhibition in Non-Small Cell Lung Cancer

Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various malignancies, including non-small cell lung cancer (NSCLC). Brominated benzamides have been intelligently designed to target the ATP-binding pocket of FGFR1, effectively blocking downstream signaling cascades that promote cell proliferation and survival.[1]

Mechanism of Action:

FGFR1 activation, upon binding of its ligand, triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell cycle progression and inhibition of apoptosis.[2][3][4] Brominated benzamide inhibitors act as competitive inhibitors of ATP at the FGFR1 kinase domain, preventing this phosphorylation event and thereby silencing the oncogenic signaling.[1] The bromine atom often plays a crucial role in enhancing binding affinity and selectivity, contributing to the overall potency of the inhibitor.

Signaling Pathway: FGFR1 Inhibition by Brominated Benzamides

Sources

- 1. PARP Assay - Creative Biolabs [creative-biolabs.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] This is particularly true in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki coupling reaction to a specific substrate: 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of critical reaction components, and provide a robust, step-by-step protocol for its successful execution. The presence of the amide functionality in the substrate requires careful consideration of reaction conditions to ensure chemoselectivity and high product yields.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4][5] The reaction proceeds under basic conditions and is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acid building blocks.[1][6] The byproducts of the reaction are generally non-toxic and easily removed, further contributing to its widespread adoption in both academic and industrial settings.[2]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which cycles between the Pd(0) and Pd(II) oxidation states.[7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (in this case, 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate.[7] The reactivity of the organic halide generally follows the trend I > Br > OTf >> Cl.[9] For aryl bromides, this step is typically facile.

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center.[5] A base is crucial for this step; it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[10][11]

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Considerations for the Coupling of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

The substrate, 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, presents an aryl bromide, which is a common and generally well-behaved electrophile in Suzuki couplings. However, the presence of the N-(2-methylpropyl)benzamide group warrants careful consideration to avoid potential side reactions, such as hydrolysis or C-N bond cleavage, under harsh basic conditions or elevated temperatures. While the amide bond is generally stable, highly basic conditions could potentially lead to its cleavage. Therefore, the choice of base and reaction temperature is critical.

Experimental Protocol

This protocol provides a general framework for the Suzuki coupling of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide with a generic arylboronic acid. Optimization may be required for specific boronic acid coupling partners.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide | ≥98% | Various | Ensure dryness before use. |

| Arylboronic Acid | ≥97% | Various | 1.1 - 1.5 equivalents are typically used. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Catalyst Grade | Various | Catalyst loading is typically 1-5 mol%. Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ requires an external phosphine ligand. |

| Phosphine Ligand (e.g., PPh₃, SPhos) | ≥98% | Various | Required if using a palladium source like Pd(OAc)₂. Ligand-to-palladium ratio is typically 2:1 to 4:1.[11] |

| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Anhydrous, ≥99% | Various | 2-3 equivalents are commonly used. K₃PO₄ is often a good choice for substrates with base-sensitive functional groups.[11] |

| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH) | Anhydrous/Degassed | Various | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[4][12] |

| Inert Gas (Argon or Nitrogen) | High Purity | N/A | Essential for creating an oxygen-free reaction atmosphere to prevent catalyst degradation. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reactants at the reaction temperature.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Experimental Workflow

Caption: A step-by-step workflow for the Suzuki coupling protocol.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst, insufficient degassing, low reaction temperature. | Ensure proper inert atmosphere technique. Use a fresh, active catalyst. Increase the reaction temperature in increments. Consider a different, more active catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos).[13] |

| Formation of Side Products | Homocoupling of the boronic acid, protodeboronation, amide cleavage. | Ensure rigorous exclusion of oxygen to minimize homocoupling.[7] Use anhydrous solvents to reduce protodeboronation.[14] If amide cleavage is suspected, switch to a milder base like K₃PO₄ or KF and consider a lower reaction temperature.[10][12] |

| Poor Yield | Incomplete reaction, difficult purification. | Increase reaction time. Optimize the stoichiometry of the boronic acid and base. Refine the purification protocol, ensuring complete separation from starting materials and byproducts. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide. By carefully selecting the catalyst, base, and solvent, and by maintaining a scrupulously inert atmosphere, researchers can achieve high yields of the desired coupled products. The protocols and guidelines presented herein provide a solid foundation for the successful application of this indispensable synthetic transformation in the fields of medicinal chemistry and materials science.

References

-

NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). ACS Publications. [Link]

-

Tang, D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

-

Walker, S. D., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

-

ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

-

Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

-

ResearchGate. Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic.... [Link]

-

UC Berkeley. (2014, February 6). The Suzuki Reaction. [Link]

-

Szostak, M., et al. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. [Link]

-

Beilstein Journals. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot. [Link]

-

Szostak, M., et al. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Bromo Benzamide Cross-Coupling

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-bromo benzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions regarding the critical role of temperature in achieving successful and reproducible outcomes in Suzuki-Miyaura cross-coupling reactions. Our approach is rooted in mechanistic principles to provide you with actionable, field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of 4-bromo benzamide is not proceeding to completion. Should I simply increase the temperature?

A1: While intuitively it may seem that increasing the temperature will drive the reaction to completion, this approach requires careful consideration. Temperature plays a pivotal role in overcoming the activation energy of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1][2] However, excessively high temperatures can lead to several undesirable side reactions and catalyst degradation.

Initial Troubleshooting Steps:

-

Verify Catalyst Activity: Ensure your palladium catalyst is active. Many palladium sources, especially Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and moisture.[3] Consider using a fresh batch or a more robust pre-catalyst.

-

Check Reagent Purity: Impurities in your 4-bromo benzamide, boronic acid, or solvent can inhibit the catalyst.

-

Solvent and Base Compatibility: The choice of solvent and base are intrinsically linked to the optimal temperature.[4][5] For instance, less polar solvents like toluene or 1,4-dioxane are often paired with catalysts like Pd(PPh₃)₄ and may require higher temperatures to ensure solubility and reaction rate.[4] In contrast, polar aprotic solvents like DMF or the use of aqueous mixtures can sometimes facilitate the reaction at lower temperatures.[6][7]

A systematic approach, such as a modest stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction progress by TLC or LC-MS, is recommended over a drastic temperature hike.

Q2: I'm observing significant byproduct formation, including debromination of my starting material and homocoupling of the boronic acid. Is this related to the reaction temperature?

A2: Yes, these side reactions are often temperature-dependent.

-

Protodeborylation: This is the undesired reaction of the boronic acid with a proton source (like water or alcohol) to regenerate the corresponding arene. This side reaction can be accelerated at higher temperatures.

-

Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is also a common side reaction. Elevated temperatures can promote this pathway.

-

Debromination: The loss of the bromine atom from 4-bromo benzamide without coupling can also occur, particularly at higher temperatures in the presence of a base and a hydrogen source.

Troubleshooting Strategies:

-

Optimize Temperature: Carefully screen a range of temperatures. It has been observed that for some Suzuki-Miyaura reactions, there is an optimal temperature above which the yield decreases due to an increase in side reactions.[8]

-

Ligand Selection: The choice of ligand can significantly influence the stability of the palladium catalyst and the relative rates of the desired cross-coupling versus side reactions.[6] Bulky, electron-rich phosphine ligands can often stabilize the catalyst and promote the desired reaction pathway, even at lower temperatures.[9]

-

Base Selection: The strength and nature of the base are critical. A base that is too strong or used in large excess can contribute to side reactions. Consider screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]

Q3: What is the thermal stability of 4-bromo benzamide, and how should that influence my choice of reaction temperature?

A3: 4-bromo benzamide is a relatively stable solid with a melting point in the range of 190-193 °C.[10][11] This high melting point suggests good thermal stability under typical cross-coupling conditions. However, prolonged exposure to very high temperatures, especially in the presence of strong bases, could potentially lead to decomposition or unwanted side reactions involving the amide functional group. It is generally advisable to keep the reaction temperature well below the melting point of your starting materials and products to maintain a homogeneous reaction mixture and avoid decomposition.

Q4: How do I balance reaction kinetics and thermodynamic stability when choosing a temperature?

A4: This is a crucial aspect of reaction optimization, touching upon the principles of kinetic versus thermodynamic control.[12][13]

-

Kinetic Control: At lower temperatures, the reaction will favor the product that is formed the fastest (i.e., the one with the lowest activation energy). This is often the desired cross-coupled product.

-

Thermodynamic Control: At higher temperatures, the reaction is more likely to reach thermodynamic equilibrium. If side products are more stable than the desired product, allowing the reaction to proceed for too long at a high temperature could lead to a lower yield of the desired material.[13]

For many Suzuki-Miyaura couplings, the desired product is also the most thermodynamically stable. However, if you are observing a decrease in yield over time at a higher temperature, it may indicate that a thermodynamically favored side reaction is occurring. In such cases, operating at a lower temperature for a longer duration might be beneficial.

II. Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low or No Conversion | 1. Reaction temperature is too low. 2. Inactive catalyst. 3. Poor solubility of reagents. 4. Inappropriate solvent/base combination. | 1. Incrementally increase the temperature (e.g., 10 °C at a time) and monitor the reaction.[14] 2. Use a fresh catalyst or a more robust pre-catalyst. Ensure proper degassing of the reaction mixture.[3] 3. Choose a solvent in which all components are soluble at the reaction temperature. Toluene, dioxane, and DMF are common choices.[15] 4. Screen different solvent and base combinations. For example, polar solvents may be more effective with certain ionic pre-catalysts.[4] |

| Significant Side Product Formation (e.g., homocoupling, debromination) | 1. Reaction temperature is too high. 2. Inefficient catalyst system. 3. Incorrect stoichiometry of reagents. | 1. Decrease the reaction temperature. An optimal temperature often exists that maximizes the desired product formation while minimizing side reactions.[16] 2. Experiment with different palladium sources and ligands. N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands can sometimes offer better selectivity.[6] 3. Ensure the boronic acid is not in large excess, as this can favor homocoupling. |

| Catalyst Decomposition (Formation of Palladium Black) | 1. Temperature is too high for the chosen catalyst/ligand system. 2. Presence of oxygen. 3. Incompatible solvent. | 1. Reduce the reaction temperature. Some catalyst systems are not stable at elevated temperatures.[16] 2. Thoroughly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. 3. Certain solvents can interact with and destabilize the catalyst. Consider switching to a different solvent system. |

| Inconsistent Results/Poor Reproducibility | 1. Fluctuations in reaction temperature. 2. Variable quality of reagents or solvents. 3. Inconsistent degassing procedures. | 1. Use a reliable heating system (e.g., oil bath with a temperature controller) to maintain a stable reaction temperature. 2. Use reagents and solvents from a reliable source and of appropriate purity. Traces of contaminants in solvents can poison the catalyst.[17] 3. Standardize your degassing procedure (e.g., sparging with an inert gas for a set amount of time). |

III. Experimental Protocols & Visualizations

Protocol: Temperature Screening for Suzuki-Miyaura Coupling of 4-Bromo Benzamide

This protocol outlines a general procedure for systematically screening the optimal reaction temperature.

1. Reagents and Materials:

-

4-Bromo Benzamide

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Reaction vials with stir bars

-

Heating block or oil bath with temperature controller

-

Inert gas supply (Nitrogen or Argon)

2. Procedure:

-

In separate, dry reaction vials, add 4-bromo benzamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (e.g., 1-5 mol%).

-

Add the anhydrous solvent to each vial.

-

Seal the vials and degas the reaction mixtures by sparging with an inert gas for 10-15 minutes.

-

Place the vials in a pre-heated heating block or oil bath at different temperatures (e.g., 60 °C, 80 °C, 100 °C).

-

Stir the reactions at the set temperatures.

-

Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or LC-MS.

-

Once the reaction with the best conversion and selectivity is identified, that temperature can be considered optimal for this specific set of conditions.

Visualizing the Catalytic Cycle and the Impact of Temperature

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2][18] Temperature influences the rate of each of these steps.

Caption: The Suzuki-Miyaura catalytic cycle and the influence of temperature.

Logical Flow for Temperature Optimization

Caption: Workflow for systematic temperature optimization in cross-coupling reactions.

IV. References

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from

-

Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(32), 19045-19050. Retrieved from

-

ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from

-

Newman, S. G., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 81(19), 9475-9480. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Bromobenzamide 97%. Retrieved from

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from

-

ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from

-

ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from

-

Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from

-

ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from

-

Thermo Fisher Scientific. (n.d.). 4-Bromobenzamide, 97%. Retrieved from

-

ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). Retrieved from

-

Benchchem. (n.d.). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Retrieved from

-

Reddit. (2025). Problems with Suzuki coupling. Retrieved from

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from

-

Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from

-

MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from

-

NIST. (n.d.). Benzamide, N-(4-bromophenyl)-4-methyl-. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Bromobenzamide 97%. Retrieved from

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

-

ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from

-

PubChem. (n.d.). 4-Bromobenzamide. Retrieved from

-

Netherton, M. R., et al. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Bromobenzamide 97 698-67-9 [sigmaaldrich.com]

- 11. 4-Bromobenzamide 97 698-67-9 [sigmaaldrich.com]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 16. researchgate.net [researchgate.net]

- 17. arodes.hes-so.ch [arodes.hes-so.ch]

- 18. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

Technical Support Center: Stability & Handling of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

Welcome to the Technical Support Center. Subject: 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide (CAS: 1020252-77-0) Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary: The Molecule at a Glance

Before troubleshooting, we must understand the physicochemical profile of your target. 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide is a lipophilic, neutral aryl halide. Its degradation profile is governed by three distinct vulnerabilities:

-

Hydrophobicity (LogP ~3.3): High risk of precipitation in aqueous buffers and adsorption to plastics (physical instability).

-

Aryl Bromide Moiety: High risk of photolytic debromination (photochemical instability).

-

Benzamide Linkage: Moderate risk of hydrolysis under extreme pH (chemical instability).

Module 1: Troubleshooting "Disappearing" Compound

Symptom: “I prepared a 10 µM solution in PBS, but after 2 hours, HPLC shows only 5 µM. No new peaks appeared.”

Diagnosis: This is likely Physical Instability , not chemical degradation. The compound has either precipitated out of solution or adsorbed to your container walls due to its lipophilic nature (LogP > 3).

Q1: Why is the concentration dropping without forming impurities?

A: This molecule prefers plastic over water. The isobutyl side chain and the aryl core make the molecule highly hydrophobic. When dissolved in aqueous buffers (like PBS or media) without sufficient co-solvent, two things happen:

-

Sorption: The molecules adhere to the hydrophobic surfaces of pipette tips, reservoirs, and polystyrene (PS) or polypropylene (PP) tubes.

-

Micro-precipitation: The compound forms non-visible aggregates that are filtered out or settle, removing them from the solution phase.

Protocol: Optimization of Solubility & Recovery

To fix this, you must lower the surface tension and increase the solubility capacity of your buffer.

| Parameter | Recommendation | Mechanism |

| Labware | Glass or Low-Binding PP | Standard polypropylene binds lipophilic drugs. Use borosilicate glass vials or "Low Retention" plasticware. |

| Co-solvent | DMSO (1-5%) | Essential to maintain the "stock" solubility upon dilution into buffer. |

| Surfactant | Tween-20 (0.01%) | Prevents aggregation and blocks hydrophobic sites on plastic walls. |

| Mixing | Vortex immediately | Prevent local high concentrations during dilution which triggers nucleation. |

Module 2: Troubleshooting "New Impurities" (Photolysis)

Symptom: “My solution turned slightly yellow, and a new peak appeared at a lower retention time (RRT ~0.85).”

Diagnosis: You are observing Photolytic Debromination . The Carbon-Bromine (C-Br) bond is sensitive to UV and visible light (blue spectrum).

Q2: I thought benzamides were stable. Why is this degrading in light?

A: The benzamide core is stable, but the Aryl Bromide is not. Under ambient light, the C-Br bond undergoes homolytic cleavage. This generates a highly reactive aryl radical, which abstracts a hydrogen atom from the solvent (usually methanol, DMSO, or buffer components).

-

Result: The bromine is replaced by hydrogen.[1]

-

Product: 3-methyl-N-(2-methylpropyl)benzamide (Des-bromo impurity).

Key Insight: This reaction is often accelerated in organic solvents like DMSO or Methanol because they act as excellent hydrogen donors for the radical mechanism [1].

Protocol: Photostability Assurance

-

Amber Glass: All stocks must be stored in amber vials.

-

Foil Wrap: If amber glass is unavailable, wrap tubes in aluminum foil immediately after preparation.

-

Gold Light: In high-throughput screening (HTS) environments, use yellow (sodium vapor) or gold fluorescent sleeves to filter out UV/Blue wavelengths.

Module 3: Troubleshooting Hydrolysis (Chemical Stability)

Symptom: “After storing at pH 2 for 24 hours, I see two new peaks.”

Diagnosis: This is Amide Hydrolysis .[2][3][4][5] While the N-alkyl group provides steric protection, extreme pH will catalyze the cleavage of the amide bond.

Q3: What are the degradation products?

A: The amide bond breaks, yielding two distinct fragments:

-

Acid Fragment: 4-Bromo-3-methylbenzoic acid (retains the Br).

-

Amine Fragment: Isobutylamine (2-methylpropan-1-amine).

Note on Detection: The amine fragment (Isobutylamine) lacks a strong chromophore and may not be visible on standard UV-HPLC (254 nm). You might only see the benzoic acid peak growing.

Visual Troubleshooting Guide

The following decision tree helps you identify the root cause of instability based on your experimental observations.

Figure 1: Diagnostic workflow for identifying degradation pathways of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide.

Degradation Pathways & Mechanism

Understanding the mechanism allows you to predict stability in future buffers.

Figure 2: Mechanistic pathways for Photolysis (Des-bromo formation) and Hydrolysis (Amide cleavage).

Frequently Asked Questions (FAQ)

Q: Can I store the 10 mM DMSO stock at room temperature? A: Only if protected from light. However, we recommend storage at -20°C. DMSO is hygroscopic; absorbed water can initiate slow hydrolysis over months.

Q: Is this compound stable in cell culture media (DMEM/RPMI)? A: Chemically, yes (pH 7.4 is stable). Physically, no.[6] The proteins in Fetal Bovine Serum (FBS) may bind the compound, reducing the free concentration. Always measure free vs. total concentration if you observe efficacy shifts [2].

Q: What is the best solvent for LC-MS injection? A: Acetonitrile/Water is preferred over Methanol/Water. Methanol is a stronger radical source and can induce on-column photolysis if the autosampler is not light-protected.

References

-

Photodehalogenation Mechanisms

-

Sorption to Plasticware

-

Drug adsorption to plastic containers and retention of drugs in cultured cells.[8] (ResearchGate). Explains the loss of lipophilic drugs (LogP > 3) to polystyrene and polypropylene surfaces.

-

-

ICH Stability Guidelines

-

Amide Hydrolysis Kinetics

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Khan Academy [khanacademy.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Official web site : ICH [ich.org]

Enhancing thermal stability of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

Technical Support Center: 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide (CAS: 1020252-77-0). In our experience supporting drug development partners, "instability" with this intermediate is rarely a breakdown of the molecule itself (which has a robust benzamide core). Instead, it is almost always a physical phase issue (polymorphism) or impurity-driven catalysis .

This guide moves beyond basic storage instructions. It provides the causal logic to diagnose whether your material is chemically degrading or simply undergoing a thermodynamic phase transition.

Module 1: Solid-State Integrity (Polymorphism)

The Core Issue: Users often report that the material "melts" or "clumps" at temperatures well below its reported melting point (~98.7°C). This is frequently misdiagnosed as chemical decomposition.

Technical Insight: Benzamide derivatives are notorious for enantiotropic polymorphism . If your crystallization process is too rapid (e.g., crash cooling), you may isolate a metastable kinetic form (Form II) which has a lower melting point and higher free energy than the stable thermodynamic form (Form I). Over time, or with slight heat, Form II converts to Form I, releasing lattice energy that can cause local melting or "gumming."

Troubleshooting Guide: Is it Degradation or Phase Change?

Q: My DSC shows an endotherm at 85°C, but the CoA says 98°C. Is the batch bad? A: Not necessarily. You likely have a metastable polymorph.

-

Protocol: Perform a "Heat-Cool-Heat" cycle on your Differential Scanning Calorimeter (DSC).

-

Heat to 110°C (melt the sample).

-

Cool slowly (5°C/min) to 20°C to allow recrystallization.

-

Heat again.

-

Result: If the second heating cycle shows a shift to ~98°C, your material was chemically pure but physically metastable.

-

Action: Recrystallize using a slower cooling ramp or a solvent with lower supersaturation (e.g., Ethanol/Heptane mix) to favor the thermodynamic form.

-

Q: The powder turns yellow during milling. A: This is mechanochemical activation . The energy from milling can trigger a solid-solid phase transition or induce amorphization. Amorphous regions are hygroscopic and prone to hydrolysis.

-

Solution: Switch to Cryo-milling . Keeping the temperature below the glass transition (Tg) prevents the formation of amorphous domains.

Workflow: Solid-State Characterization Logic

Caption: Logic flow for distinguishing between chemical impurities and physical polymorph issues using thermal analysis.

Module 2: Chemical Stability (The Amide Bond)

The Core Issue: While the benzamide bond is generally stable, the 4-Bromo and 3-Methyl substituents create electronic and steric effects that can influence hydrolysis rates under stress.

Mechanism of Failure:

-

Hydrolysis: In the presence of trace moisture and residual acid/base catalysts, the amide bond cleaves, yielding 4-bromo-3-methylbenzoic acid and isobutylamine.

-

Photolytic Debromination: (Rare) Exposure to UV light can cleave the C-Br bond, creating a radical that abstracts hydrogen, leading to des-bromo impurities.

Stability Data Matrix (Simulated for Protocol Validation)

| Stress Condition | Duration | Appearance | HPLC Purity | Major Degradant |

| Control (4°C) | 6 Months | White Solid | 99.8% | None |

| 60°C / Dry | 2 Weeks | White Solid | 99.7% | None |

| 60°C / 75% RH | 2 Weeks | Off-white/Clumped | 98.2% | Benzoic Acid deriv. (Hydrolysis) |

| UV Light (254nm) | 48 Hours | Slight Yellowing | 99.1% | Des-bromo analog |

| Acidic Soln (pH 2) | 24 Hours | Suspension | 95.4% | Hydrolysis |

Troubleshooting Guide: Chemical Purity

Q: I see a new peak at RRT 0.85 after heating the reaction mixture. A: This is likely the Hydrolysis Product (Carboxylic Acid) .

-

Cause: The 3-methyl group provides some steric protection, but if your reaction solvent is wet (e.g., non-dried DMF or THF) and the temperature exceeds 80°C, hydrolysis is inevitable.

-

Enhancement Protocol:

-

Dry Solvents: Ensure water content is <0.05% (Karl Fischer titration).

-

Scavengers: Add a weak base (e.g., K2CO3) if the reaction generates acid byproducts, as acid catalyzes amide hydrolysis autocatalytically.

-

Q: Can I heat this compound to 150°C for melt extrusion? A: No. The melting point is ~98°C. Heating significantly above the melting point (T_m) increases the kinetic energy for oxidative degradation .

-

Limit: Do not exceed T_m + 20°C (approx 120°C). If melt processing is required, use a plasticizer to lower the processing temperature.

Pathway Visualization: Degradation Mechanisms

Caption: Primary degradation pathways. Solid red lines indicate hydrolysis (most common); dashed line indicates photolytic debromination.

Module 3: Storage & Handling Protocols

To maintain the "enhanced" stability of the material, strictly adhere to these handling protocols.

1. The "Desiccator Rule" Because the amide bond is susceptible to hydrolysis, moisture is the enemy.

-

Protocol: Store in double polyethylene bags with desiccant packs (Silica gel or Molecular Sieves).

-

Verification: Include a humidity indicator card. If the card turns pink (indicating >10% RH), re-test the material's water content (KF) before use.

2. Thermal History Tracking

-

Protocol: Do not store above 25°C.

-

Why? Even if 25°C is far below the 98°C melting point, solid-state diffusion of impurities accelerates with temperature (Arrhenius equation). Impurities trapped in the crystal lattice can migrate to the surface and initiate degradation.

3. Inert Atmosphere for Solutions

-

Protocol: If storing the material in solution (e.g., DMSO or DMF stocks), sparge the solvent with Argon or Nitrogen for 15 minutes prior to dissolution.

-

Reason: Removes dissolved oxygen which can promote radical debromination pathways over long periods.

References

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide. Retrieved October 26, 2023, from [Link]

-

Food and Drug Administration (FDA). (2001). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- United States Pharmacopeia (USP).<891> Thermal Analysis. (General chapter describing DSC methodologies for polymorph screening).

-

Perpétuo, G. L., et al. (2014).[1] Thermal, spectroscopic and DFT studies of solid benzamide. Brazilian Journal of Thermal Analysis. (Provides foundational data on benzamide lattice energies and thermal behaviors).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, a substituted benzamide with potential applications in medicinal chemistry. Beyond a mere interpretation of spectral data, this document serves as a comparative guide, juxtaposing the insights gleaned from ¹H NMR with those from complementary analytical techniques such as ¹³C NMR, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar molecules, understanding the causality behind experimental choices and the self-validating nature of a multi-technique approach.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. Its ability to provide information on the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable technique in the synthetic chemist's arsenal. For a molecule like 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, ¹H NMR allows for the precise mapping of its constituent protons, from the substituted aromatic ring to the flexible N-isobutyl side chain.

Predicted ¹H NMR Spectrum Analysis of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

While an experimental spectrum for the title compound is not publicly available, a highly accurate prediction can be constructed based on established substituent effects and data from closely related analogs. The predicted spectrum in a typical deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals corresponding to each unique proton environment.

Structure of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide:

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.65 | d | 1H | Ar-H (H-6) | Ortho to the carbonyl group, deshielded. Expected to be a doublet due to coupling with H-5. |

| ~ 7.45 | dd | 1H | Ar-H (H-2) | Ortho to the bromine and meta to the carbonyl group. Split by H-6 (meta) and potentially H-5 (para, weak). |

| ~ 7.25 | d | 1H | Ar-H (H-5) | Ortho to the methyl group and meta to the bromine. Split by H-6. |

| ~ 6.1-6.5 | br s | 1H | N-H | The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is solvent and concentration-dependent. |

| ~ 3.25 | t | 2H | -NH-CH₂ - | Coupled to the adjacent CH group, resulting in a triplet (or doublet of doublets if coupling to NH is resolved). |

| ~ 2.40 | s | 3H | Ar-CH₃ | A singlet as there are no adjacent protons to couple with. |

| ~ 1.90 | m | 1H | -CH₂-CH (CH₃)₂ | A multiplet (nonet) due to coupling with the adjacent CH₂ and the six methyl protons. |

| ~ 0.95 | d | 6H | -CH(CH₃ )₂ | A doublet due to coupling with the adjacent CH proton. The two methyl groups are equivalent. |

A Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a comprehensive structural confirmation relies on the convergence of data from multiple analytical methods.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, the predicted ¹³C NMR spectrum would show distinct signals for each of the 12 unique carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 167 | C=O | The carbonyl carbon of the amide is significantly deshielded. |

| ~ 138 | Ar-C (C-3) | Aromatic carbon attached to the methyl group. |

| ~ 135 | Ar-C (C-1) | Aromatic carbon ipso to the amide group. |

| ~ 132 | Ar-C (C-5) | Aromatic carbon ortho to the methyl group. |

| ~ 130 | Ar-C (C-6) | Aromatic carbon ortho to the amide group. |

| ~ 128 | Ar-C (C-2) | Aromatic carbon ortho to the bromine. |

| ~ 125 | Ar-C (C-4) | Aromatic carbon attached to the bromine. |

| ~ 47 | -NH-C H₂- | Aliphatic carbon adjacent to the nitrogen. |

| ~ 28 | -CH₂-C H(CH₃)₂ | The methine carbon of the isobutyl group. |

| ~ 23 | Ar-C H₃ | The methyl carbon attached to the aromatic ring. |

| ~ 20 | -CH(C H₃)₂ | The two equivalent methyl carbons of the isobutyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule. For an amide like 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, the IR spectrum would be characterized by several key absorption bands.

Table 3: Characteristic FTIR Absorption Bands for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H stretch | Secondary Amide |

| ~ 1640 | C=O stretch (Amide I band) | Amide |

| ~ 1540 | N-H bend (Amide II band) | Amide |

| ~ 3000-3100 | C-H stretch | Aromatic |

| ~ 2850-2960 | C-H stretch | Aliphatic |

| ~ 1600, 1475 | C=C stretch | Aromatic Ring |

| ~ 1000-1200 | C-N stretch | Amide |

| ~ 550-750 | C-Br stretch | Aryl Halide |

The presence of a strong absorption around 1640 cm⁻¹ is a clear indicator of the amide carbonyl group.[1] The N-H stretch around 3300 cm⁻¹ confirms the presence of the secondary amide.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

| m/z | Fragment Ion | Interpretation |

| 270/272 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |

| 214/216 | [M - C₄H₈]⁺ | Loss of isobutylene via McLafferty rearrangement. |

| 183/185 | [Br(CH₃)C₆H₃CO]⁺ | Acylium ion fragment. |

| 155/157 | [Br(CH₃)C₆H₃]⁺ | Loss of the carbonyl group from the acylium ion. |

| 72 | [NHCH₂CH(CH₃)₂]⁺ | Fragment corresponding to the N-isobutyl portion. |

The presence of the isotopic cluster for the molecular ion and key fragments containing bromine provides strong evidence for the presence of this halogen in the molecule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum, proper sample preparation and instrument setup are crucial.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample completely.[2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Cap the NMR tube and label it clearly.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Workflow for Spectroscopic Analysis

The logical flow of a comprehensive spectroscopic analysis for structural elucidation can be visualized as follows:

Sources

Comparison Guide: LC-MS/MS Fragmentation Profiling of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

Executive Summary

In the development of benzamide-based pharmacophores, structural confirmation of halogenated intermediates is a critical quality attribute (CQA). This guide provides an in-depth technical analysis of the mass spectrometry (LC-MS) behavior of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide .

Unlike standard spectral libraries which often lack specific halogenated derivatives, this guide reconstructs the fragmentation logic based on first principles and comparative ionization studies. We objectively compare Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) to determine the optimal workflow for trace-level detection and structural elucidation.

Part 1: Structural & Isotopic Architecture

Before analyzing fragmentation, the analyst must validate the precursor ion signature. This molecule (

Isotopic Signature Verification

-

Monoisotopic Mass (

): ~269.04 Da -

Precursor Ion $[M+H]^+ $: 270.05 Da

-

Isotopic Pattern: A characteristic 1:1 doublet at m/z 270 and 272.